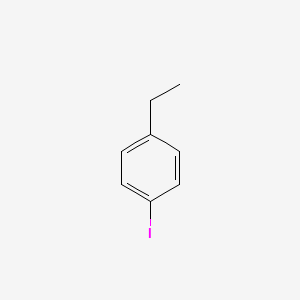

1-Ethyl-4-iodobenzene

概要

説明

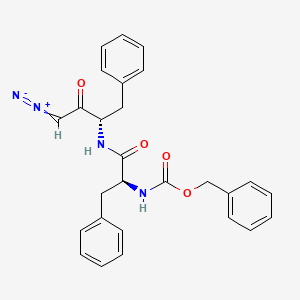

1-Ethyl-4-iodobenzene is a chemical compound with an aromatic ring that is used as a starting material for the synthesis of other compounds .

Synthesis Analysis

This compound can be synthesized using iodine in acetonitrile at 40℃ for 1.5 hours . Another method involves the use of triethylsilane and indium (III) bromide in chloroform at 60℃ for 1 hour .Molecular Structure Analysis

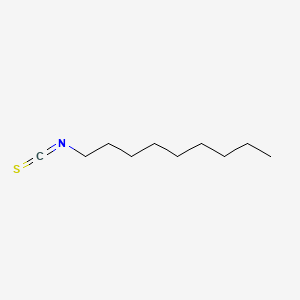

The molecular formula of this compound is C8H9I . It has an aromatic ring with an ethyl group and an iodine atom attached to it .Chemical Reactions Analysis

This compound is mainly used in cross-coupling reactions, such as the Suzuki reaction . It can be used to link two molecules together to form a new molecule .Physical and Chemical Properties Analysis

This compound is a colorless to yellow to red-brown to brown liquid . It has a molecular weight of 232.06 . The compound is insoluble and sinks in water .科学的研究の応用

Palladium-Catalyzed Cross-Coupling Reactions

1-Ethyl-4-iodobenzene has been utilized in palladium-catalyzed cross-coupling reactions. For instance, its use in carbonylative coupling reactions under a carbon monoxide atmosphere has been explored, yielding significant yields of corresponding products such as (E)-3-ethoxy-1-arylprop-2-en-1-ones (Sakamoto et al., 1992). Additionally, this compound has been involved in the synthesis of various Weinreb amides via palladium-catalyzed aminocarbonylation, demonstrating high yields and chemoselectivity (Takács et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, this compound has been used to induce the formation of heterodimeric capsules through hydrogen bonds and CH-halogen interactions. This application highlights its role in guest-induced assembly, contributing to the understanding of molecular interactions and encapsulation processes (Kobayashi et al., 2003).

Electrocatalysis and Electroreduction

The electrocatalytic properties of this compound have been studied through techniques like cyclovoltammetry and chronocoulometry. Research shows its electroreduction characteristics differ from those of nitrobenzene, with specific focus on aspects like peak potential, diffusion control, and reaction efficiency (Chen Song, 2005).

Molecular Dynamics and Spectroscopy

Investigations into the molecular dynamics of compounds related to this compound, such as ethylbenzene and its derivatives, have been conducted using solid-state proton spin relaxation techniques. These studies provide insights into the reorientation barriers and molecular structures of these compounds, enhancing the understanding of their physical properties (Beckmann et al., 1991).

Safety and Hazards

作用機序

Target of Action

It is known that iodobenzene derivatives are often used as substrates in metal-catalyzed coupling processes .

Mode of Action

The mode of action of 1-Ethyl-4-iodobenzene is likely to involve its interaction with these metal catalysts in coupling reactions. These reactions are facilitated by the oxidative addition of iodobenzene .

Biochemical Pathways

It is known that iodobenzene derivatives can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific reaction conditions and the presence of other reactants.

Pharmacokinetics

It is known that this compound can be analyzed using reverse phase high-performance liquid chromatography (hplc), which suggests that it has certain properties that allow it to be separated and detected in this manner .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a substrate in metal-catalyzed coupling reactions, it could contribute to the formation of various organic compounds .

特性

IUPAC Name |

1-ethyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSRHZMXAYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179954 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25309-64-2 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-ethyl-4-iodobenzene influence the formation of heterodimeric capsules from cavitands 1a and 2a?

A1: Research indicates that this compound acts as a guest molecule, promoting the formation of a heterodimeric capsule composed of tetracarboxyl-cavitand (1a) and tetra(3-pyridyl)-cavitand (2a) []. This assembly process is driven by a combination of factors:

- Hydrogen Bonding: The primary interaction holding the cavitand units (1a and 2a) together are four intermolecular CO₂H...N hydrogen bonds, forming a rim-to-rim arrangement. []

- CH-halogen Interactions: The iodine atom in this compound interacts favorably with the inner protons of the methylene bridges (-O-H(out)CH(in)-O-) on the rims of the cavitands. These CH-halogen interactions contribute to the selective encapsulation of the guest molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)